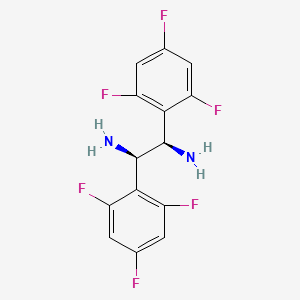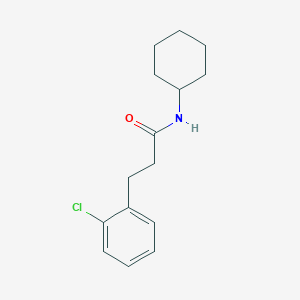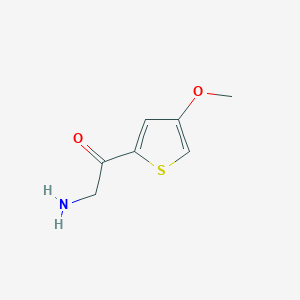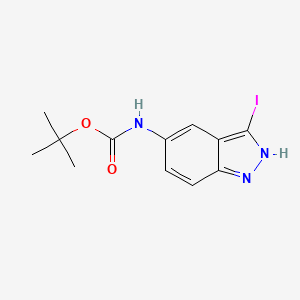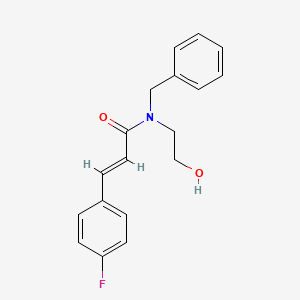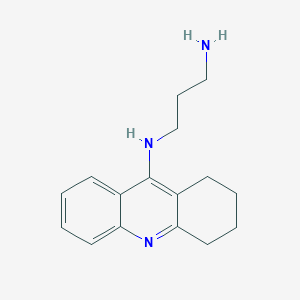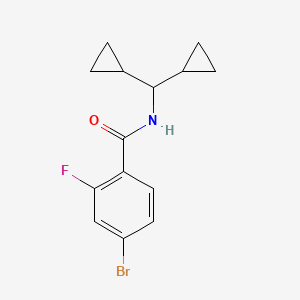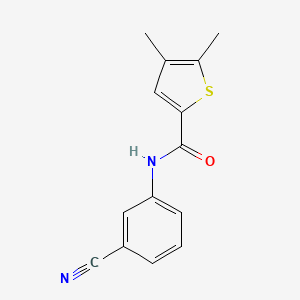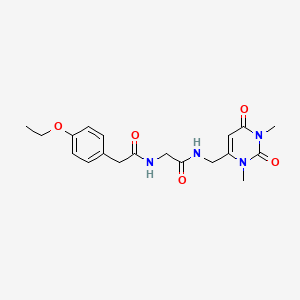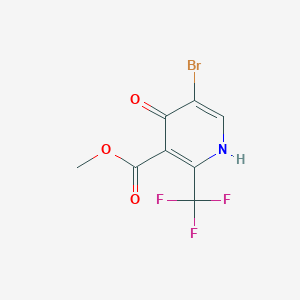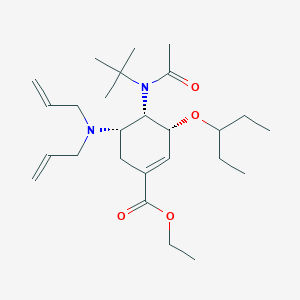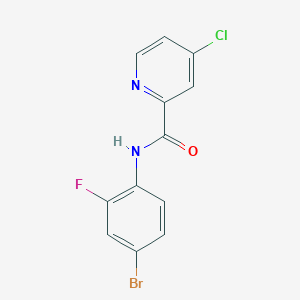
n-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide is an organic compound with the molecular formula C12H7BrClFN2O This compound is characterized by the presence of a bromine atom, a fluorine atom, and a chlorine atom attached to a picolinamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide typically involves the reaction of 4-chloropicolinic acid with 4-bromo-2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide
- 4-Bromo-2-fluorobiphenyl
- N-(4-Bromo-2-fluorophenyl)-2-methylsulfanylacetamide
Uniqueness
N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a chloropicolinamide core. This unique structure imparts distinct chemical properties, making it valuable for specific research applications that require precise molecular interactions.
Propriétés
Formule moléculaire |
C12H7BrClFN2O |
|---|---|
Poids moléculaire |
329.55 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-4-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C12H7BrClFN2O/c13-7-1-2-10(9(15)5-7)17-12(18)11-6-8(14)3-4-16-11/h1-6H,(H,17,18) |
Clé InChI |
NPKPPTHZBJBTEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)NC(=O)C2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
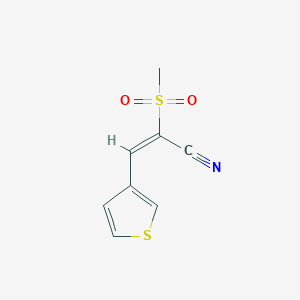
![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
